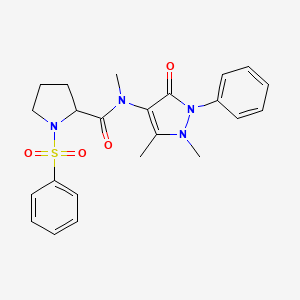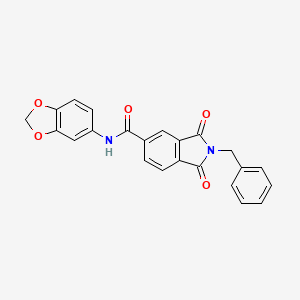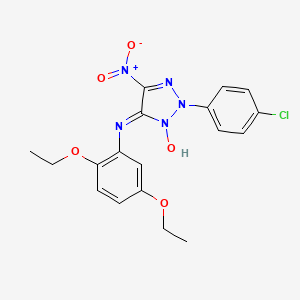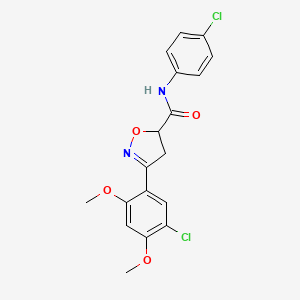![molecular formula C23H20N4O2 B4198459 [5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone](/img/structure/B4198459.png)
[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone
Overview
Description
[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzoylation and Benzylation:
Methoxylation: The methoxy group can be introduced using methoxybenzene under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine: Lacks the benzyl group.
N-benzyl-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine: Lacks the benzoyl group.
1-benzoyl-N-benzyl-1H-1,2,4-triazol-5-amine: Lacks the methoxyphenyl group.
Uniqueness
[5-(Benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone is unique due to the presence of all three functional groups (benzoyl, benzyl, and methoxyphenyl), which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(benzylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-29-20-14-12-18(13-15-20)21-25-23(24-16-17-8-4-2-5-9-17)27(26-21)22(28)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPQCITYPFLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)
![Azepan-1-yl-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B4198393.png)
![3-Chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile](/img/structure/B4198399.png)




![[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)
![1-Phenyl-2-[[2-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride](/img/structure/B4198458.png)
![1-phenyl-N-[2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4198463.png)
